molecular formula C10H19NO3 B14468554 (4S)-4-Acetamido-6-methylheptanoic acid CAS No. 66182-00-1

(4S)-4-Acetamido-6-methylheptanoic acid

Cat. No.: B14468554
CAS No.: 66182-00-1
M. Wt: 201.26 g/mol
InChI Key: QIYZBZLCCSGEJX-VIFPVBQESA-N
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Description

(4S)-4-Acetamido-6-methylheptanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of heptanoic acid, characterized by the presence of an acetamido group at the fourth carbon and a methyl group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-Acetamido-6-methylheptanoic acid typically involves the acylation of an appropriate amino acid precursor. One common method includes the reaction of (4S)-4-amino-6-methylheptanoic acid with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: (4S)-4-Acetamido-6-methylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(4S)-4-Acetamido-6-methylheptanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-Acetamido-6-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

    (4S)-4-Amino-6-methylheptanoic acid: A precursor in the synthesis of (4S)-4-Acetamido-6-methylheptanoic acid.

    Heptanoic acid: A simpler analog without the acetamido and methyl groups.

    N-Acetyl-L-leucine: Another compound with an acetamido group, but with a different carbon backbone.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the acetamido and methyl groups allows for specific interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

66182-00-1

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(4S)-4-acetamido-6-methylheptanoic acid

InChI

InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1

InChI Key

QIYZBZLCCSGEJX-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@H](CCC(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)C

Origin of Product

United States

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